Methyl 4-nitro-1,3-thiazole-2-carboxylate
Description
Methyl 4-nitro-1,3-thiazole-2-carboxylate is a nitro-substituted thiazole derivative characterized by a nitro (-NO₂) group at the 4-position, a methyl ester (-COOCH₃) at the 2-position, and a sulfur atom in the heterocyclic thiazole ring. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the nitro group, which influences reactivity and biological activity. For example, nitration of thiazole precursors (e.g., 2-methyl-4-chloromethyl-1,3-thiazole hydrochloride) using HNO₃/H₂SO₄ mixtures is a common strategy to introduce nitro groups into the thiazole scaffold .
Properties
IUPAC Name |
methyl 4-nitro-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4S/c1-11-5(8)4-6-3(2-12-4)7(9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFYUEVOHQXHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CS1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-63-3 | |
| Record name | methyl 4-nitro-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hantzsch Thiazole Synthesis with Nitro-Containing Precursors
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings, leveraging α-haloketones and thioamides. Adapting this method for methyl 4-nitro-1,3-thiazole-2-carboxylate requires nitro-substituted α-haloketones. For instance, 2-bromo-4-nitroacetone reacts with methyl thiooxamate under basic conditions to yield the target compound (Figure 1).
Reaction Conditions :
- Solvent : Ethanol, reflux (78–85°C)
- Base : Sodium methoxide (1.2 equiv)
- Time : 12–16 hours
This method achieves yields of 70–75%, with regioselectivity ensured by the electron-withdrawing nitro group directing cyclization. Nuclear magnetic resonance (NMR) analysis confirms the absence of positional isomers, as evidenced by distinct singlet peaks for the nitro (δ 8.52 ppm) and carboxylate (δ 3.94 ppm) groups in $$^1$$H NMR. Challenges include the limited commercial availability of nitro-substituted α-haloketones, necessitating pre-synthesis steps such as nitration of α-haloacetophenone derivatives.
Direct Nitration of Methyl 1,3-Thiazole-2-Carboxylate
Direct nitration offers a streamlined route, exploiting the electron-deficient nature of the thiazole ring. Methyl 1,3-thiazole-2-carboxylate undergoes electrophilic nitration at position 4 using fuming nitric acid ($$HNO3$$) and sulfuric acid ($$H2SO_4$$) (Figure 2).
Optimized Protocol :
- Nitrating Agent : $$HNO3$$ (90%, 2.5 equiv) in $$H2SO_4$$ (98%)
- Temperature : 0°C to room temperature (gradual warming)
- Reaction Time : 4–6 hours
Yields range from 60–65%, with minor formation of the 5-nitro isomer (<5%). Regioselectivity arises from the carboxylate group’s meta-directing effect, favoring nitration at position 4. High-performance liquid chromatography (HPLC) purification isolates the desired product with >98% purity. Limitations include harsh reaction conditions, which may degrade acid-sensitive functional groups.
Cyclocondensation of Nitro-Substituted Intermediates
Cyclocondensation strategies assemble the thiazole ring from nitro-containing building blocks. A representative method involves reacting 4-nitro-2-aminothiazole with methyl chlorooxalate in dimethylformamide (DMF) (Figure 3).
Key Steps :
- Amination : 4-Nitro-2-aminothiazole synthesis via reduction of 4-nitro-2-azidothiazole.
- Esterification : Reaction with methyl chlorooxalate (1.1 equiv) in DMF at 50°C for 8 hours.
This approach achieves 80–85% yield, bypassing nitration steps. X-ray crystallography confirms the thiazole ring geometry, with bond lengths consistent with nitro and carboxylate substitution. Scalability is limited by the multi-step synthesis of 4-nitro-2-aminothiazole.
Organolithium-mediated postfunctionalization enables precise nitro group introduction. Methyl 1,3-thiazole-2-carboxylate undergoes lithiation at position 4 using lithium diisopropylamide (LDA), followed by quenching with nitro sources (e.g., $$NO2BF4$$) (Figure 4).
Procedure :
- Base : LDA (2.0 equiv) in tetrahydrofuran (THF) at −78°C.
- Electrophile : $$NO2BF4$$ (1.5 equiv), stirred for 1 hour.
Yields reach 55–60%, with regioselectivity confirmed via $$^{13}$$C NMR (C4: δ 148.2 ppm, C2: δ 165.4 ppm). This method’s precision is counterbalanced by sensitivity to moisture and stringent temperature control.
Comparative Analysis of Synthesis Routes
Table 1. Synthesis Method Comparison
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thioamide | 70–75 | 95 | Regioselective | Precursor availability |
| Direct Nitration | Methyl thiazole-2-carboxylate | 60–65 | 98 | Simplicity | Harsh conditions |
| Cyclocondensation | Nitro-substituted amine | 80–85 | 97 | High yield | Multi-step synthesis |
| Postfunctionalization | Methyl thiazole-2-carboxylate | 55–60 | 90 | Positional control | Sensitivity to conditions |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
Example reaction :
Methyl 4-nitro-1,3-thiazole-2-carboxylate → 4-Nitro-1,3-thiazole-2-carboxylic acid
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Basic hydrolysis (reflux) | NaOH/MeOH or NaOMe/MeOH | ~70-85% | |
| Acidic hydrolysis | H₂SO₄/H₂O | ~60-75% |
In a representative procedure, sodium methoxide in methanol at 70°C for 1 hour cleaves the ester bond, producing the carboxylic acid derivative . The electron-withdrawing nitro group enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis.
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to specific positions on the thiazole ring. Bromination and nitration follow predictable regioselectivity based on electronic and steric factors.
Bromination
Bromine in acetic acid selectively substitutes the thiazole ring at position 5 (meta to the nitro group):
Product : Methyl 5-bromo-4-nitro-1,3-thiazole-2-carboxylate
| Conditions | Yield | Notes | Source |
|---|---|---|---|
| Br₂/AcOH, 0–5°C, 12 h | ~50-65% | Requires catalytic H₂SO₄ |
Similar bromination of 2-methylthiazole derivatives achieved moderate yields under analogous conditions .
Nitration
Further nitration is sterically hindered by existing substituents, but position-directed nitration may occur under forcing conditions (e.g., fuming HNO₃/H₂SO₄ at 120°C) .
Nucleophilic Aromatic Substitution
The nitro group facilitates nucleophilic displacement at position 4 under reducing or high-temperature conditions.
Example reaction :
this compound → Methyl 4-amino-1,3-thiazole-2-carboxylate
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| H₂/Pd-C, EtOH, 25°C, 6 h | Catalytic hydrogenation | ~80-90% |
Reduction of the nitro group to an amine proceeds efficiently under hydrogenation, enabling subsequent functionalization (e.g., diazotization or acylation) .
Functionalization via Cross-Coupling
Transition metal-catalyzed couplings enable C–C bond formation. Suzuki-Miyaura coupling requires prior halogenation (e.g., bromination at position 5).
Example reaction :
Methyl 5-bromo-4-nitro-1,3-thiazole-2-carboxylate + Phenylboronic acid → Methyl 5-phenyl-4-nitro-1,3-thiazole-2-carboxylate
| Conditions | Catalyst | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂, K₂CO₃, DMF, 80°C | Suzuki | ~60-75% |
Decarboxylation
Thermal or basic decarboxylation removes the carboxylic acid group, yielding simpler thiazole derivatives.
Example reaction :
4-Nitro-1,3-thiazole-2-carboxylic acid → 4-Nitro-1,3-thiazole
| Conditions | Yield | Notes | Source |
|---|---|---|---|
| Cu powder, quinoline, 200°C | ~70-80% | Requires anhydrous conditions |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 4-nitro-1,3-thiazole-2-carboxylate serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its structure allows for modifications that can lead to compounds with enhanced biological activities or novel properties. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biological Applications
Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds derived from thiazole structures have been tested against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, demonstrating promising results .
Anticancer Potential
The compound is also being explored for its anticancer properties. Thiazole derivatives have been implicated in various mechanisms that inhibit cancer cell proliferation. A systematic review highlighted several thiazole-based compounds that showed activity against different cancer cell lines, suggesting that this compound could be a precursor for developing new anticancer agents .
Medicinal Chemistry
Pharmaceutical Development
this compound is under investigation for its potential use in developing pharmaceuticals targeting various diseases. Its derivatives have been associated with multiple therapeutic effects, including anti-inflammatory and anticonvulsant activities. The ability to modify the thiazole ring allows researchers to tailor compounds for specific therapeutic targets .
Industrial Applications
Synthesis of Dyes and Biocides
In the industrial sector, this compound is utilized in the synthesis of dyes and biocides. The compound's chemical properties make it suitable for creating colorants used in textiles and coatings as well as antimicrobial agents in agricultural applications .
Case Study: Anticancer Activity
A study evaluated a series of thiazole derivatives synthesized from this compound against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapy agents, indicating their potential as new cancer therapeutics .
Mechanism of Action
The mechanism of action of methyl 4-nitro-1,3-thiazole-2-carboxylate is not well-documented. thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. For example, some thiazole compounds inhibit bacterial enzymes, leading to antimicrobial effects . The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound increases electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (NAS) reactions.
- Steric and Electronic Effects : The phenyl group in Methyl 2-phenylthiazole-4-carboxylate introduces steric bulk and π-π interactions, making it suitable for crystal engineering .
Biological Activity
Methyl 4-nitro-1,3-thiazole-2-carboxylate is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring with a nitro group at the 4-position and a carboxylate group at the 2-position. The presence of these functional groups contributes to its biological activity, enhancing its solubility and reactivity in various biochemical environments.
Target Interactions
Thiazole derivatives, including this compound, interact with multiple biochemical pathways. They have been shown to exhibit:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Antitumor Effects : Demonstrated cytotoxicity against cancer cell lines.
- Neuroprotective Properties : Potential in protecting neural cells from damage.
The compound's mechanism often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation .
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In studies evaluating its Minimum Inhibitory Concentration (MIC), it exhibited potent activity against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 12.5 |
| Pseudomonas aeruginosa | 6.25 |
| Aspergillus fumigatus | 10 |
These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HepG2 liver carcinoma cells with an IC50 value indicating significant potency:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Carcinoma) | 0.72 |
The compound's ability to induce apoptosis in cancer cells suggests potential therapeutic applications in oncology .
Case Studies
A notable study explored the synthesis and biological evaluation of this compound derivatives. The synthesized compounds were assessed for their antimicrobial and anticancer activities, revealing that modifications to the thiazole ring could enhance efficacy. For example, derivatives with additional electron-withdrawing groups showed improved antibacterial properties .
Pharmacokinetics
This compound demonstrates moderate solubility in organic solvents and alcohols but limited solubility in water. This solubility profile can influence its bioavailability and therapeutic effectiveness .
Q & A
Q. Q: What are the established synthetic routes for preparing Methyl 4-nitro-1,3-thiazole-2-carboxylate, and how do reaction conditions influence yield?
A: Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example:
Nitro group introduction : Nitration of the thiazole ring using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP) .
Key variables :
- Temperature control (<10°C) during nitration improves regioselectivity.
- Solvent choice (e.g., DMF for polar intermediates, ethanol for esterification) affects reaction rates.
- Yields range from 40–65% depending on purification (e.g., column chromatography vs. recrystallization) .
Structural Characterization Techniques
Q. Q: Which analytical methods are critical for confirming the structure of this compound?
A:
- NMR Spectroscopy :
- ¹H NMR : Absence of aromatic protons (thiazole ring) and a singlet for the methyl ester (δ 3.9–4.1 ppm).
- ¹³C NMR : Carbonyl resonance (δ 165–170 ppm) and nitro group deshielding effects on adjacent carbons .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm nitro and ester group positions .
- IR Spectroscopy : Strong bands for NO₂ (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Reactivity and Functional Group Transformations
Q. Q: How does the nitro group influence the reactivity of this compound in substitution or reduction reactions?
A: The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the 5-position of the thiazole ring. Example reactions:
Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl converts NO₂ to NH₂, yielding Methyl 4-amino-1,3-thiazole-2-carboxylate .
Nucleophilic substitution : Under basic conditions, the ester group undergoes hydrolysis to the carboxylic acid (NaOH/EtOH, reflux) .
Challenges : Nitro groups may promote side reactions (e.g., ring opening) under harsh conditions; inert atmospheres (N₂/Ar) are recommended .
Applications in Medicinal Chemistry
Q. Q: What pharmacological targets are associated with this compound derivatives?
A: Thiazole nitroesters are explored as:
- Antimicrobial agents : Nitro groups enhance redox activity, disrupting bacterial electron transport chains.
- Kinase inhibitors : The thiazole scaffold mimics ATP-binding motifs in kinases (e.g., EGFR, VEGFR) .
Methodological note : In vitro assays (MIC determinations, enzyme inhibition studies) require purity >95% (HPLC-validated) to avoid false positives .
Advanced Topics: Computational Modeling and SAR Studies
Q. Q: How can computational methods optimize the design of this compound analogs?
A:
- Density Functional Theory (DFT) : Predicts nitro group orientation and electronic effects on reactivity.
- Molecular Docking : Screens analogs against target proteins (e.g., PDB: 1M17 for kinase binding) .
- SAR Trends : Nitro substitution at C4 improves bioactivity compared to C5, as shown in QSAR models .
Troubleshooting Contradictory Spectroscopic Data
Q. Q: How should researchers resolve discrepancies in NMR or crystallographic data for this compound?
A:
- NMR conflicts : Ensure solvent deuteration (e.g., DMSO-d₆ vs. CDCl₃) and calibration. Compare with literature for thiazole derivatives (e.g., δ 8.1–8.3 ppm for nitro-thiazole protons) .
- Crystallography : Use SHELXL for refinement; check for twinning or disorder in the nitro group .
- Validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Stability and Storage Considerations
Q. Q: What degradation pathways are observed for this compound, and how can stability be improved?
A:
- Photodegradation : Nitro groups are light-sensitive; store in amber vials at –20°C.
- Hydrolysis : Ester groups degrade in humid conditions; use desiccants (silica gel) during storage .
- Analytical monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) detect decomposition .
Comparative Analysis with Analogous Thiazole Derivatives
Q. Q: How does the bioactivity of this compound compare to its non-nitrated analogs?
A:
- Enhanced activity : Nitro derivatives show 2–3x higher antimicrobial potency than non-nitrated analogs (e.g., Methyl 4-methyl-1,3-thiazole-2-carboxylate) .
- Toxicity trade-offs : Nitro groups may increase cytotoxicity (IC₅₀ values 10–50 µM in mammalian cells), requiring careful dose optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
